molecular formula C32H31NaO14 B1668572 Chartreusin, sodium salt CAS No. 1393-72-2

Chartreusin, sodium salt

Cat. No. B1668572
CAS RN: 1393-72-2
M. Wt: 663.6 g/mol
InChI Key: VAQXDDCZGDHANK-VUEGQKLDSA-M
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Description

Chartreusin sodium is a biochemical.

Scientific Research Applications

Solubility Enhancement

  • The aqueous solubility of chartreusin, a cytotoxic agent, is significantly increased at neutral pH in the presence of hydroxybenzoates. This solubility enhancement is attributed to the interactions between water molecules and chartreusin, involving electrostatic and hydrophobic interactions. Such improvements in solubility can facilitate its application in various medical and scientific research scenarios (Poochikian & Cradock, 1979).

Antitumor Activity

  • Chartreusin has shown significant therapeutic activity against various experimental mouse tumors. It is particularly effective when administered intraperitoneally (i.p.), suggesting a close and prolonged interaction with tumor cells is crucial for its efficacy (Mcgovren et al., 1977).

Chemical and Biosynthetic Studies

  • Chartreusin's structure and biosynthesis have been extensively studied, offering insights into its potential as a cancer chemotherapy drug. Its structure is not overly complex, making it a suitable candidate for analogue synthesis programs and further drug development (Beisler, 1982).

Synthesis and Derivatives

  • The synthesis of chartreusin analogues, exploring different molecular structures, has been conducted to improve its antitumor activities and pharmacokinetic properties. These efforts reflect the continuous interest in developing chartreusin-based therapies for cancer treatment (Takai et al., 1980).

Biosynthesis Insights

  • The production of chartreusin involves oxidative rearrangement of an anthracyclic polyketide, as revealed by molecular analysis and pathway studies. Understanding these mechanisms can provide deeper insights into the compound's synthesis and potential modifications for therapeutic use (Xu et al., 2005).

Antibacterial Activities

  • Chartreusin exhibits strong antibacterial properties, apart from its antitumor effects. The compound binds to DNA, influencing its ability to inhibit RNA synthesis and cause DNA strand scission. These properties suggest potential applications in treating bacterial infections and understanding DNA-protein interactions (Portugal, 2003).

properties

CAS RN

1393-72-2

Product Name

Chartreusin, sodium salt

Molecular Formula

C32H31NaO14

Molecular Weight

663.6 g/mol

InChI

InChI=1S/C32H32O14.Na/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31;/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3;/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+;/m1./s1

InChI Key

VAQXDDCZGDHANK-VUEGQKLDSA-M

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O.[Na]

SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na]

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Chartreusin sodium;  X465A sodium salt.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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